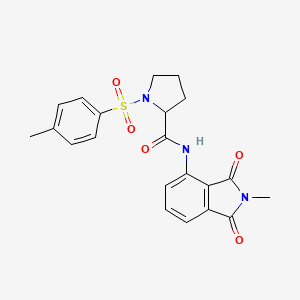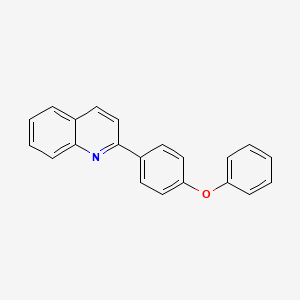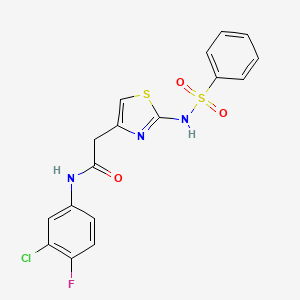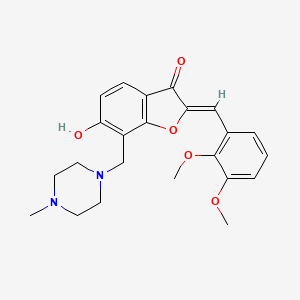
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MI-773, and it belongs to the class of small-molecule inhibitors that target the p53-MDM2 interaction. The p53 gene is a tumor suppressor gene that plays a crucial role in regulating cell growth and preventing the formation of cancerous cells. The MDM2 protein, on the other hand, is an oncoprotein that inhibits the activity of the p53 gene. MI-773 has been shown to disrupt the p53-MDM2 interaction, leading to the activation of the p53 pathway and the inhibition of tumor growth.
Aplicaciones Científicas De Investigación
HIV-1 Reverse Transcriptase Inhibitors
A series of compounds, including N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, have been synthesized and evaluated for their inhibitory activity against HIV-1 Reverse Transcriptase (RT). These derivatives combine structural features from leading scaffolds of known RT inhibitors, leading to the identification of compounds with higher RT inhibitory activity than standard treatments like rilpivirine. The study highlights the potential of these compounds in HIV-1 treatment, demonstrating significant advancements in the search for effective antiretroviral drugs (Devale et al., 2017).
Development of Optically Active Polyamides
Research into the synthesis and characterization of new optically active polyamides (PAs) incorporating 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups and various aromatic diamines has shown promising results. These PAs were prepared through direct polycondensation reactions, yielding polymers with high yields and viscosities. Characterized by their solubility in polar organic solvents, these materials demonstrate significant potential for various applications, including advanced materials engineering and polymer science (Faghihi et al., 2010).
Antioxidant Activity
A study focused on synthesizing 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to evaluate their antioxidant activity. Several compounds were identified as potent antioxidants, with some exhibiting higher activity than ascorbic acid. This research underscores the compound's utility in developing antioxidant agents, which could have implications for pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases (Tumosienė et al., 2019).
Anticonvulsant Agents
Phenytoin derivatives, synthesized through the reaction of 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid with various substituents, were evaluated for their anticonvulsant activity. These studies contribute to the development of new therapeutic agents for epilepsy, showcasing the compound's potential in medicinal chemistry (Deodhar et al., 2009).
Antidepressant and Nootropic Agents
Another study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating their potential as antidepressant and nootropic agents. The research highlights the compound's role in central nervous system (CNS) pharmacology, offering insights into novel treatments for depression and cognitive disorders (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(28,29)24-12-4-7-17(24)19(25)22-16-6-3-5-15-18(16)21(27)23(2)20(15)26/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOAIFVBEZWTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2875257.png)
![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)

![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)


![3-(3,4-Dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875263.png)
![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)
![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)


![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/no-structure.png)

